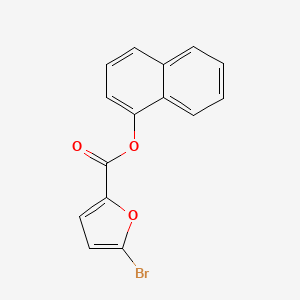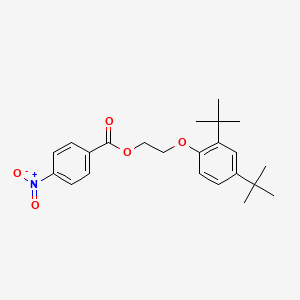
2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate is an organic compound that features a combination of phenoxy and nitrobenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate typically involves the reaction of 2,4-di-tert-butylphenol with ethylene oxide to form 2-(2,4-di-tert-butylphenoxy)ethanol. This intermediate is then esterified with 4-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, the compound’s antimicrobial activity may be attributed to its ability to disrupt cell membranes and interfere with essential cellular processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: Shares the phenoxy group but lacks the nitrobenzoate moiety.
Ethyl 4-nitrobenzoate: Contains the nitrobenzoate group but lacks the phenoxy group.
2-(2,4-Di-tert-butylphenoxy)ethanol: An intermediate in the synthesis of the target compound.
Uniqueness
2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate is unique due to the combination of the bulky tert-butyl groups, the phenoxy linkage, and the nitrobenzoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C23H29NO5 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-(2,4-ditert-butylphenoxy)ethyl 4-nitrobenzoate |
InChI |
InChI=1S/C23H29NO5/c1-22(2,3)17-9-12-20(19(15-17)23(4,5)6)28-13-14-29-21(25)16-7-10-18(11-8-16)24(26)27/h7-12,15H,13-14H2,1-6H3 |
Clave InChI |
NKBOHQIDOWPHPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12453561.png)
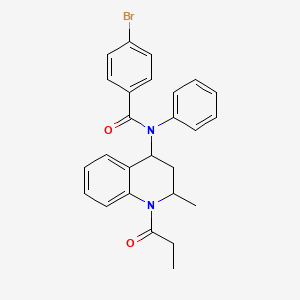
![N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12453563.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B12453575.png)
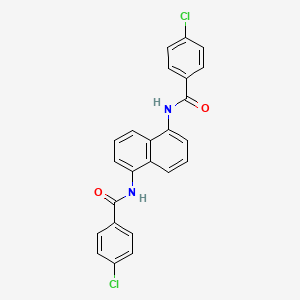
![2-(4-Methoxy-phenyl)-N-[4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12453592.png)
![N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453598.png)
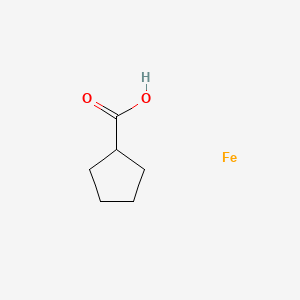
![1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12453612.png)
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12453615.png)
![3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12453616.png)
